![molecular formula C17H19NO2 B14250750 N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide CAS No. 497954-01-5](/img/structure/B14250750.png)
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a phenyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with (2S)-1-hydroxy-3-phenylpropan-2-amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]benzamide
- N-[(2S)-2-Hydroxypropanoyl]methionine
- Nα-Benzoyl-N-[(2S)-1-hydroxy-3-phenyl-2-propanyl]-L-phenylalaninamide
Uniqueness
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which imparts distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
497954-01-5 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13-7-5-6-10-16(13)17(20)18-15(12-19)11-14-8-3-2-4-9-14/h2-10,15,19H,11-12H2,1H3,(H,18,20)/t15-/m0/s1 |
Clave InChI |
NUQUKHCOAXGBJT-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N[C@@H](CC2=CC=CC=C2)CO |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


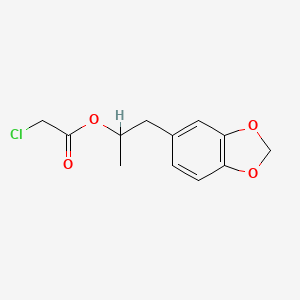
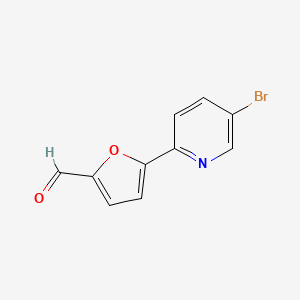
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
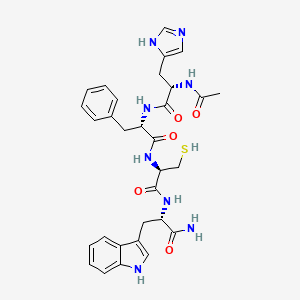
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
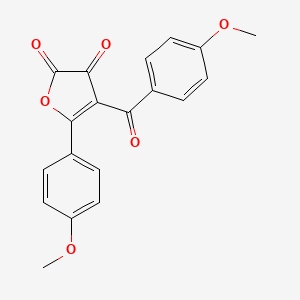
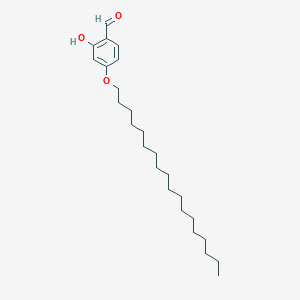
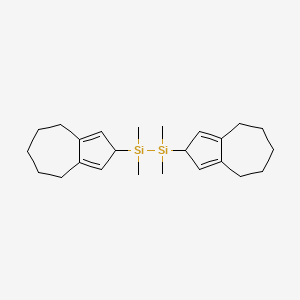
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
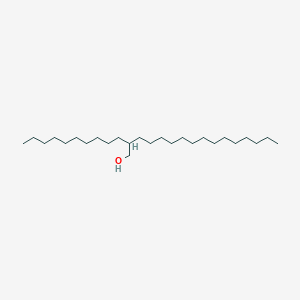
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
